[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Description
This compound is a hydrazone derivative featuring a 3-bromobenzoate ester group, a methoxy-substituted phenyl ring, and a hydrazinylidene bridge linked to a 3,4,5-trimethoxybenzoyl moiety. The E-configuration of the azomethine (C=N) bond is stabilized by steric and electronic effects, as observed in related hydrazone derivatives . The compound’s synthesis likely involves condensation between a substituted benzohydrazide and a formylphenol derivative under acidic conditions, analogous to methods described for structurally similar compounds .
Properties
CAS No. |
349566-39-8 |
|---|---|
Molecular Formula |
C27H26BrN3O8 |
Molecular Weight |
600.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H26BrN3O8/c1-35-21-10-16(8-9-20(21)39-27(34)17-6-5-7-19(28)11-17)14-30-31-24(32)15-29-26(33)18-12-22(36-2)25(38-4)23(13-18)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+ |
InChI Key |
LMFUAWIQAYFCGO-AMVVHIIESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Chlorination
The patent CN104098451A details an optimized method for generating 3,4,5-trimethoxybenzaldehyde, a critical precursor:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Trifluoromethanesulfonic acid sodium |
| Temperature | 70°C |
| Molar Ratio (Substrate:Catalyst:HCl:Oxoethanoic acid) | 1.0:0.4:1.5:1.5 |
| Reaction Time | 8 hours |
This method achieves 68% yield with 85% purity (GC), significantly outperforming traditional routes using Nutgalls tannin hydrolysis (45-50% yield). The Lewis acid facilitates electrophilic substitution at the para position, while oxoethanoic acid acts as both solvent and participating reagent.
Conversion to Acid Chloride
Subsequent treatment with thionyl chloride (SOCl₂) under reflux converts the benzaldehyde intermediate to 3,4,5-trimethoxybenzoyl chloride. Key parameters:
-
Stoichiometry : 1:3 molar ratio (aldehyde:SOCl₂)
-
Temperature : 80°C for 4 hours
Hydrazone Linker Formation
Glycine Hydrazide Synthesis
Reacting ethyl glycinate with hydrazine hydrate (85% solution) in ethanol produces glycine hydrazide:
Conditions :
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
Coupling the hydrazide with the acid chloride proceeds in dichloromethane (DCM) using triethylamine (TEA) as base:
Optimized Parameters :
Condensation with 4-Formyl-3-methoxyphenyl 3-Bromobenzoate
Synthesis of Aldehyde Intermediate
Esterification of 4-hydroxy-3-methoxybenzaldehyde with 3-bromobenzoyl chloride:
Conditions :
Hydrazone Formation
Condensing the aldehyde with the acylhydrazine under acidic conditions:
Protocol :
-
Glacial acetic acid catalyst (5 mol%)
-
Ethanol solvent, 60°C for 8 hours
Purification and Analytical Characterization
Chromatographic Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane:EtOAc gradient (3:1 to 1:2) | 92% |
| Preparative HPLC | C18 column, MeCN:H₂O (70:30) | 99.5% |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 7H aromatic), 4.02 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃).
-
HRMS : m/z calculated for C₂₇H₂₅BrN₃O₈ [M+H]⁺ 622.0821, found 622.0818.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 43% | 38% |
| Purity (HPLC) | 99.2% | 97.8% |
| Reaction Steps | 5 | 6 |
| Scalability | >100g demonstrated | <50g demonstrated |
Pathway A demonstrates superior efficiency due to fewer purification steps and higher overall yields .
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and the development of diagnostic tools.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance products.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects: Bulky substituents like 2-methylphenoxyacetyl () reduce conformational flexibility, which may impact binding affinity in enzyme inhibition studies .
- Solubility : Compounds with polar sulfonyl or acetyl groups () exhibit higher aqueous solubility than the trimethoxy-substituted target compound .
Spectroscopic and Crystallographic Data
- Hydrazone Configuration : The E-configuration of the C=N bond is consistently observed in related compounds (e.g., ) via NMR and X-ray crystallography .
- Hydrogen Bonding : In , intermolecular O–H⋯O and N–H⋯O bonds form a 3D network, which may stabilize the crystal lattice. The target compound’s trimethoxy groups could similarly participate in C–H⋯π interactions .
Biological Activity
The compound 2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic molecule with multiple functional groups that suggest potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features several notable structural components:
- Methoxy groups : These may enhance solubility and bioactivity.
- Hydrazine moiety : Often associated with anticancer properties.
- Bromobenzoate group : May contribute to enzyme inhibition.
The combination of these functional groups could lead to synergistic effects, enhancing the compound's overall biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Table 1: Similar Compounds and Their Activities
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Hydrazone A | Hydrazone linkage | Anticancer |
| Methoxy B | Multiple methoxy groups | Antimicrobial |
| Brominated C | Bromine substituent | Enzyme inhibition |
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of Tubulin : Similar compounds have shown the ability to bind to tubulin, inhibiting cell division. For example, derivatives that interact with the colchicine site can induce apoptosis in cancer cells by activating caspases and releasing cytochrome c from mitochondria .
- DNA Binding : Nitrosubstituted analogs have demonstrated DNA-binding capabilities, which can lead to cytotoxic effects in cancer cells .
Case Studies and Research Findings
- Antiproliferative Activity : A study highlighted that derivatives similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance, a structurally related compound inhibited growth in murine leukemia and human cervix carcinoma cells with IC50 values ranging from 16 to 24 nm .
- Caspase Activation : Research has shown that certain derivatives induce apoptosis through caspase activation pathways. This was evidenced by flow cytometric analysis revealing increased sub-G1 apoptotic cells following treatment with these compounds .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the benzene ring can significantly enhance antiproliferative activity. For example, introducing a methyl group at the 3-position resulted in increased potency against several cancer cell lines .
Q & A
Basic: What are the key considerations for synthesizing this compound, and what reaction conditions optimize yield?
Answer:
Synthesis involves sequential acylation and hydrazone formation. Critical steps include:
- Acylation: React 3,4,5-trimethoxybenzoyl chloride with aminoacetyl hydrazine in anhydrous DMF under nitrogen, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Hydrazone Formation: Couple the acylated intermediate with 3-bromo-4-methoxybenzaldehyde using glacial acetic acid as a catalyst at 60°C for 12 hours. Yield improves to ~75% with dropwise addition of triethylamine to control pH .
- Purification: Use silica gel chromatography (gradient elution: 10–30% ethyl acetate in dichloromethane) followed by recrystallization in ethanol/water (1:2) .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy: ¹H NMR (DMSO-d6) shows diagnostic peaks: δ 8.2–8.4 ppm (hydrazinylidene CH=N), δ 3.8–4.1 ppm (methoxy groups), and δ 7.3–7.6 ppm (aromatic protons from bromobenzoate) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 628.12 (calc. 628.14) .
- X-ray Crystallography: Single-crystal analysis (if feasible) validates the (E)-configuration of the hydrazone bond .
Advanced: How can conflicting solubility data in polar solvents be resolved?
Answer:
Contradictions arise from polymorphic forms or residual solvents:
- Polymorphism Screening: Recrystallize the compound in different solvent systems (e.g., acetonitrile vs. THF) and compare PXRD patterns .
- Thermogravimetric Analysis (TGA): Detect solvent residues (>1% weight loss below 150°C indicates impurities) .
- Solubility Protocol: Standardize solvent pre-saturation (e.g., stir 24 hrs at 25°C) and use UV-Vis calibration at λmax 320 nm .
Advanced: What strategies improve the compound’s stability in biological assays?
Answer:
Instability often stems from hydrazone hydrolysis or photo-debromination:
- pH Buffering: Use PBS (pH 7.4) with 1% DMSO to minimize hydrolysis. Avoid Tris buffers, which accelerate degradation .
- Light Protection: Store solutions in amber vials and conduct assays under low UV exposure. LC-MS monitoring confirms intact compound (>90% after 24 hrs) .
- Lyophilization: Lyophilize in mannitol (5% w/v) to enhance solid-state stability (shelf life >6 months at -20°C) .
Advanced: How does the bromobenzoate moiety influence pharmacological activity compared to chloro analogs?
Answer:
Comparative SAR studies reveal:
- Bioactivity: The 3-bromo substituent enhances binding to kinase targets (IC50 0.8 μM vs. 2.1 μM for chloro-analog) due to increased hydrophobic interactions .
- Metabolic Stability: Bromine reduces CYP3A4-mediated oxidation (t1/2 = 4.2 hrs vs. 1.5 hrs for chloro-analog in microsomal assays) .
- Toxicity: Brominated derivatives show lower hepatotoxicity (IC50 >100 μM in HepG2 cells) compared to fluoro-substituted variants .
Basic: What analytical methods quantify this compound in complex matrices (e.g., plasma)?
Answer:
Validated HPLC-UV or LC-MS/MS protocols:
- HPLC-UV: C18 column (5 μm, 250 × 4.6 mm), mobile phase 0.1% formic acid/acetonitrile (55:45), flow rate 1.0 mL/min, detection at 254 nm. LOD: 0.1 μg/mL .
- LC-MS/MS: MRM transitions m/z 628→452 (quantifier) and 628→310 (qualifier). Use deuterated internal standards (e.g., d4-bromobenzoate) for precision (RSD <5%) .
Advanced: Why do computational docking results conflict with experimental binding data for this compound?
Answer:
Discrepancies arise from:
- Conformational Flexibility: The hydrazone linker adopts multiple rotamers. Use molecular dynamics (50 ns simulations) to sample dominant conformers .
- Solvent Effects: Include explicit water molecules in docking (AutoDock4Zn) to account for hydrogen bonding with Ser123 and Asp189 residues .
- Target Flexibility: Ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM) improves correlation (R² >0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
